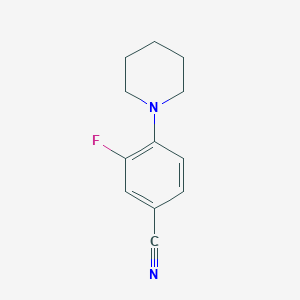

3-Fluoro-4-(piperidin-1-yl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Fluoro-4-(piperidin-1-yl)benzonitrile is an organic compound with the molecular formula C12H13FN2. It is a fluorinated aromatic nitrile that contains a piperidine ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals . The presence of the fluorine atom and the piperidine ring imparts unique chemical properties to the compound, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(piperidin-1-yl)benzonitrile typically involves the nucleophilic substitution reaction of 3-fluorobenzonitrile with piperidine. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction can be summarized as follows:

3-Fluorobenzonitrile+PiperidineK2CO3, DMF, heatthis compound

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient heat transfer and mixing. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-(piperidin-1-yl)benzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in methanol or tert-butanol.

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Major Products:

Nucleophilic Substitution: Formation of substituted benzonitriles.

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of primary amines.

Scientific Research Applications

3-Fluoro-4-(piperidin-1-yl)benzonitrile has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for fluorinated compounds.

Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(piperidin-1-yl)benzonitrile is largely dependent on its application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets .

Comparison with Similar Compounds

3-Fluoro-4-(piperazin-1-yl)benzonitrile: Similar structure but contains a piperazine ring instead of piperidine.

4-Fluorobenzonitrile: Lacks the piperidine ring, making it less versatile in certain applications.

3-Fluoro-4-(morpholin-4-yl)benzonitrile: Contains a morpholine ring, offering different chemical properties.

Uniqueness: 3-Fluoro-4-(piperidin-1-yl)benzonitrile is unique due to the combination of the fluorine atom and the piperidine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.

Biological Activity

3-Fluoro-4-(piperidin-1-yl)benzonitrile is a compound of interest due to its potential biological activity, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H12FN3. The presence of a fluorine atom and a piperidine moiety suggests potential interactions with biological targets that may influence pharmacological activity.

| Property | Value |

|---|---|

| Molecular Weight | 201.23 g/mol |

| Chemical Structure | Chemical Structure |

| CAS Number | 505080-54-6 |

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Studies suggest that the compound may act as an inhibitor or modulator, affecting various signaling pathways within cells. Detailed investigations into its binding affinity and selectivity towards biological targets are essential for understanding its pharmacological potential.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the piperidine ring and the positioning of the fluorine atom can significantly influence the compound's biological activity. For instance, studies on related compounds show that para-substituted derivatives often exhibit enhanced activity compared to meta-substituted analogs .

Antituberculosis Activity

One notable study explored the antituberculosis properties of compounds similar to this compound. The results indicated that para-substituted benzyl piperazines demonstrated significant antituberculosis activity, suggesting a potential avenue for further development in combating resistant strains of Mycobacterium tuberculosis .

Cancer Research

Another area of interest involves the evaluation of this compound in cancer models. In vivo studies have shown promising results regarding tumor suppression when administered in conjunction with other therapeutic agents. For example, compounds with similar structures have been reported to reduce tumor size significantly in xenograft models .

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to evaluate their efficacy against various diseases. The following table summarizes key findings from recent research:

Properties

IUPAC Name |

3-fluoro-4-piperidin-1-ylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2/c13-11-8-10(9-14)4-5-12(11)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATWAMCJDNQDOEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)C#N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.